

In-Depth Spectroscopic Analysis of Glabralide C: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Glabralide C**, a meroterpenoid isolated from Sarcandra glabra. The information presented herein is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature and presented in a structured format for ease of reference and comparison.

Spectroscopic Data of Glabralide C

The structural elucidation of **Glabralide C** was achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of **Glabralide C**.

lon	Calculated m/z	Found m/z	Molecular Formula
[M+H] ⁺	453.2999	453.2996	C29H41O4

Nuclear Magnetic Resonance (NMR) Data







The ^1H and ^{13}C NMR spectra were recorded in CDCl $_3$ at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to the solvent signals.

Table 1: ¹H NMR Data for **Glabralide C** (400 MHz, CDCl₃)



Position	δ_H (ppm)	Multiplicity	J (Hz)
3	5.92	S	
4	6.55	d	8.3
6	6.42	d	8.3
1'	3.32	d	7.1
2'	5.15	t	7.1
4'	2.05	m	_
5'	2.08	m	
6'	5.08	t	6.8
8'	1.67	S	
9'	1.58	S	
10'	1.74	S	_
1"	2.25	m	
2"	5.48	d	9.9
4"	2.01	m	
5"	1.28	m	
5"	1.62	m	
6"	0.88	d	6.7
7"	0.98	d	6.7
OCH ₃	3.78	s	
ОН	5.79	S	

Table 2: 13C NMR Data for Glabralide C (100 MHz, CDCl3)



Position	δ_C (ppm)	Туре
1	169.8	С
2	108.9	С
3	101.9	СН
4	143.5	С
4a	114.7	С
5	141.8	С
6	111.3	СН
7	155.4	С
8	118.0	С
8a	145.4	С
1'	28.5	CH ₂
2'	123.8	СН
3'	132.0	С
4'	39.7	CH ₂
5'	26.7	CH ₂
6'	124.3	СН
7'	131.4	С
8'	25.7	CH₃
9'	17.7	CH₃
10'	16.1	CH₃
1"	46.1	СН
2"	128.0	СН
3"	135.2	С



4"	34.2	СН
5"	28.1	CH ₂
6"	22.6	CH₃
7"	22.8	CH₃
OCH₃	51.9	CH₃

Infrared (IR) Spectroscopy Data

The IR spectrum of **Glabralide C** was recorded on a FT-IR spectrometer. The main absorption bands indicate the presence of specific functional groups.

- 3420 cm⁻¹: O-H stretching (hydroxyl group)
- 1735 cm⁻¹: C=O stretching (ester carbonyl group)
- 1630, 1580 cm⁻¹: C=C stretching (aromatic ring)

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Glabralide C** as reported in the literature.

Isolation of Glabralide C

The dried and powdered whole plants of Sarcandra glabra were extracted with 95% ethanol. The extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **Glabralide C**.

Spectroscopic Analysis

• NMR Spectroscopy: 1 H and 13 C NMR spectra were acquired on a Bruker AV-400 spectrometer. Chemical shifts were referenced to the solvent peaks for CDCl₃ (δ _H 7.26 and δ _C 77.0).

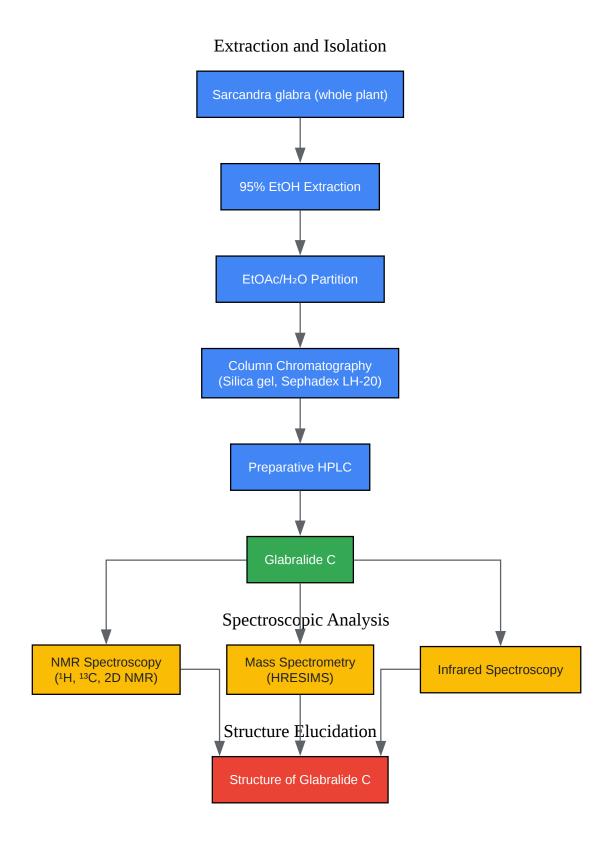


- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer with an electrospray ionization source.
- Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using KBr pellets.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structure elucidation of **Glabralide C**.





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Caption: Experimental workflow for the isolation and structural elucidation of **Glabralide C**.



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References

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